molecular formula C11H10N2O3S2 B8408980 2-Hydroxy-N-[4-(methylsulfinyl)-1,3-thiazol-2-yl]benzamide

2-Hydroxy-N-[4-(methylsulfinyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B8408980
M. Wt: 282.3 g/mol
InChI Key: OETRJUMTRHUYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-N-[4-(methylsulfinyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C11H10N2O3S2 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-N-[4-(methylsulfinyl)-1,3-thiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-N-[4-(methylsulfinyl)-1,3-thiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Hydroxy-N-[4-(methylsulfinyl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

C11H10N2O3S2

Molecular Weight

282.3 g/mol

IUPAC Name

2-hydroxy-N-(4-methylsulfinyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H10N2O3S2/c1-18(16)9-6-17-11(12-9)13-10(15)7-4-2-3-5-8(7)14/h2-6,14H,1H3,(H,12,13,15)

InChI Key

OETRJUMTRHUYHI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a solution of 1 (0.150 g, 0.425 mmol) and THF (11 mL) was added 2M HCl (16 mL). The reaction was warmed to reflux. After refluxing 2 h, the reaction was allowed to cool to room temperature. A solid formed on standing. The reaction was cooled in an ice bath. The cold suspension was filtered. The filter pad was washed with water. The filtrate was concentrated in vacuo. The residue was suspended in water and filtered and combined with the original filter pad. The combined solids were stirred with a mixture of warm methanol and THF, adding more THF until the mixture became homogeneous. The homogeneous solution was concentrated in vacuo. The white residue was suspended in methanol and concentrated in vacuo four more times. The white residue was stirred with ether, filtered and the filter pad dried under a stream of nitrogen to give to give 2 (0.095 g, 79%) as a white solid: mp=240° C. (dec., begins turning dark then melts 260-261° C.). HPLC tR=5.33 min (100%, Condition C). 1H NMR (400 MHz, DMSO-d6) δ 12.18 (br. s., 1H), 11.69 (br. s., 1H), 7.98 (dd, J=2, 8 Hz, 1H), 7.81 (s, 1H), 7.46-7.54 (m, 1H), 6.97-7.10 (m, 2H), 2.86 (s, 3H). MS (ESI+) m/z 305.1 (M+Na)+, 283.1 (M+H)+, MS (ESI−)
Name
1
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Yield
79%

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